

Ethyl L-phenylalaninate Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl L-phenylalaninate hydrochloride*

Cat. No.: B554976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl L-phenylalaninate hydrochloride is a pivotal chiral building block derived from the essential amino acid L-phenylalanine. Its predefined stereochemistry, coupled with the versatile reactivity of its amino and ester functional groups, makes it an invaluable starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of peptides and active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

Chiral purity is a critical determinant of efficacy and safety in modern drug development. **Ethyl L-phenylalaninate hydrochloride**, the hydrochloride salt of the ethyl ester of L-phenylalanine, serves as a readily available and cost-effective source of the (S)-phenylalanine stereocenter. The presence of a primary amine and an ethyl ester allows for orthogonal chemical modifications, making it a versatile scaffold. The hydrochloride salt form enhances its stability and simplifies handling, rendering it an ideal starting material for multi-step syntheses in pharmaceutical and biochemical research.^[1] Its applications range from being a fundamental

component in peptide synthesis to serving as a key intermediate in the synthesis of complex APIs.[\[2\]](#)

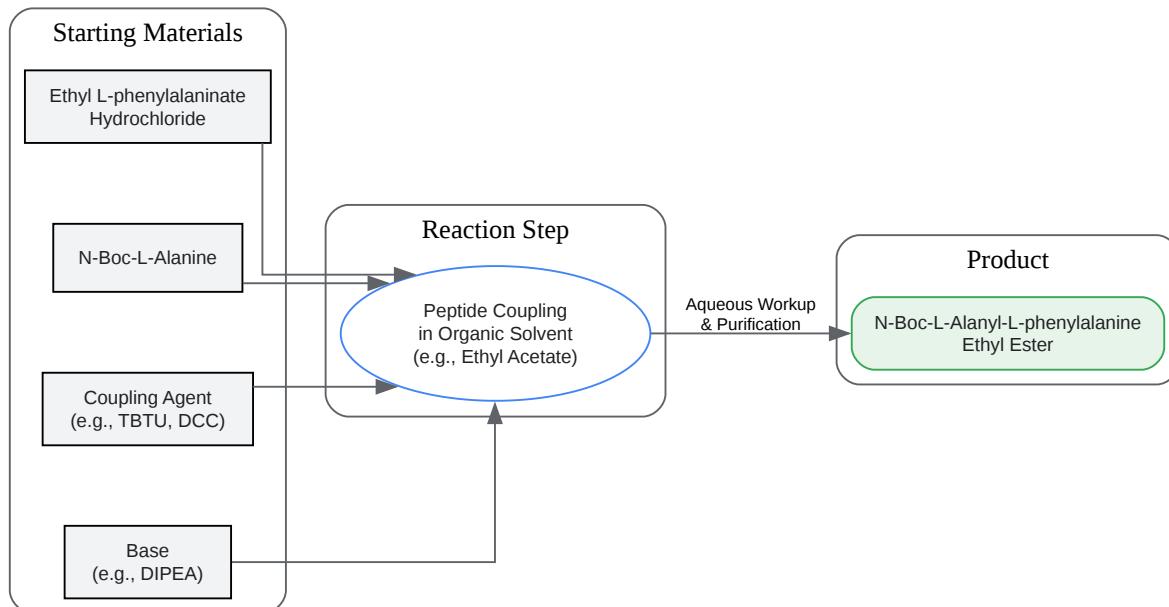
Physicochemical and Spectroscopic Data

The identity and purity of **Ethyl L-phenylalaninate hydrochloride** are established through its distinct physical properties and spectroscopic fingerprint. This data is crucial for quality control and reaction monitoring.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	3182-93-2	[3]
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂	[3]
Molecular Weight	229.70 g/mol	[3]
Appearance	White to off-white, fine needle-like crystalline solid	-
Melting Point	155-156 °C	-
Solubility	Soluble in water and methanol	-
Optical Rotation	[α] ²⁰ /D: -7.8° (c=2 in H ₂ O)	-
Sensitivity	Hygroscopic	-

Spectroscopic Data

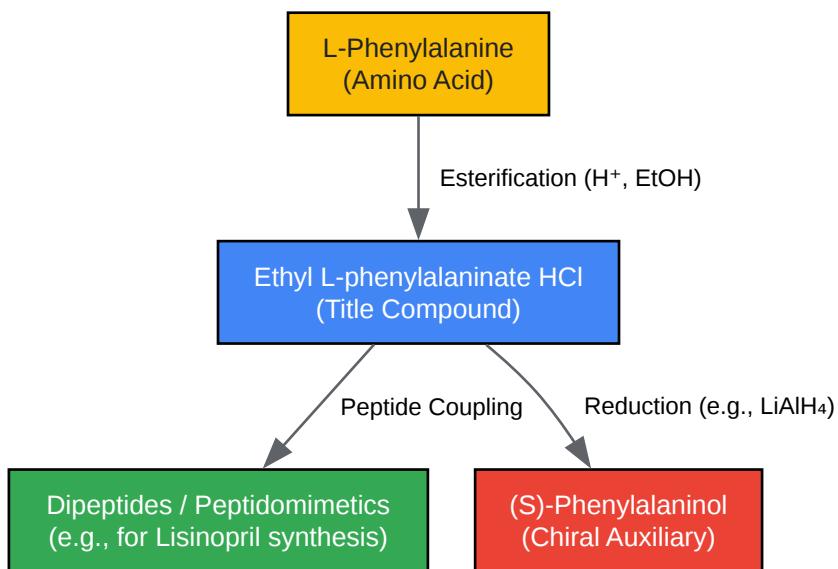

Technique	Data Interpretation	Reference(s)
¹ H NMR	Expected chemical shifts (δ , ppm) in a suitable solvent (e.g., DMSO-d ₆): ~1.1-1.2 (t, 3H, -CH ₃), ~3.1-3.3 (m, 2H, β -CH ₂), ~4.1-4.2 (q, 2H, -OCH ₂ -), ~4.3-4.4 (m, 1H, α -CH), ~7.2-7.4 (m, 5H, Ar-H), ~8.7-8.9 (br s, 3H, -NH ₃ ⁺).	[3]
¹³ C NMR	Expected chemical shifts (δ , ppm): ~13.8 (-CH ₃), ~36.5 (β -C), ~53.8 (α -C), ~61.9 (-OCH ₂ -), ~127.3, ~128.8, ~129.5 (Ar-CH), ~134.8 (Ar-C), ~168.9 (C=O).	[3]
FTIR (Mull)	Characteristic absorption bands (cm ⁻¹): ~2900-3100 (N-H stretch of amine salt), ~1740 (C=O ester stretch), ~1500 & ~1600 (aromatic C=C stretch).	[3]
Mass Spectrometry	Base peak for the free base (C ₁₁ H ₁₅ NO ₂) at m/z = 102.	[4]

Applications as a Chiral Building Block

The utility of **Ethyl L-phenylalaninate hydrochloride** stems from its dual functionality, which allows for sequential or selective reactions at the amine and ester moieties.

Peptide Synthesis

The most common application is in solution-phase peptide synthesis, where it provides the C-terminal residue. The free amine, liberated in situ, serves as a nucleophile to attack an activated carboxyl group of an N-protected amino acid.



[Click to download full resolution via product page](#)

Caption: Workflow for dipeptide synthesis.

Synthesis of Pharmaceutical Intermediates

Ethyl L-phenylalaninate hydrochloride is a precursor for more complex chiral molecules, including other useful building blocks and API intermediates. A key transformation is its reduction to (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol), a widely used chiral auxiliary and ligand.^[5]

[Click to download full resolution via product page](#)

Caption: Relationship to derived chiral blocks.

Experimental Protocols

The following protocols are provided as detailed examples for the synthesis and application of **Ethyl L-phenylalaninate hydrochloride**.

Protocol 1: Synthesis of Ethyl L-phenylalaninate Hydrochloride

This protocol describes the Fischer esterification of L-phenylalanine.

- Materials: L-phenylalanine (1 equiv.), absolute ethanol (approx. 5-10 mL per gram of amino acid), thionyl chloride (SOCl₂) (1.2 equiv.), diethyl ether.
- Procedure:
 - Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
 - Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

- After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 3-4 hours. The suspension should dissolve to form a clear solution.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting solid or oil, add cold diethyl ether and stir or sonicate to induce crystallization.
- Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
- Expected Yield: >95%.

Protocol 2: Synthesis of N-Boc-Dipeptide Ethyl Ester

This protocol details the coupling of an N-Boc protected amino acid with **Ethyl L-phenylalaninate hydrochloride**.

- Materials: N-Boc-amino acid (e.g., N-Boc-L-Alanine) (1 equiv.), **Ethyl L-phenylalaninate hydrochloride** (1.1 equiv.), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.), HOBr·H₂O (1-Hydroxybenzotriazole hydrate) (1 equiv.), N,N-Diisopropylethylamine (DIPEA) (3 equiv.), ethyl acetate.
- Procedure:
 - In a round-bottom flask, dissolve the N-Boc-amino acid, TBTU, and HOBr·H₂O in ethyl acetate. Stir the mixture for 10-15 minutes at room temperature for pre-activation.
 - Add the **Ethyl L-phenylalaninate hydrochloride** to the mixture.
 - Add DIPEA dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC). Stir at room temperature for 12-24 hours until completion.
 - Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel if necessary.
- Quantitative Data Example: Coupling with a specific chiral N-Boc-amino piperidine derivative has been reported to yield the corresponding dipeptide in 59% yield with a diastereomeric ratio of 94:6.^[6]

Protocol 3: Reduction to L-Phenylalaninol

This protocol describes the reduction of the ester functionality to a primary alcohol.

- Materials: **Ethyl L-phenylalaninate hydrochloride** (1 equiv.), Lithium aluminum hydride (LiAlH_4) (approx. 2-3 equiv.), anhydrous tetrahydrofuran (THF), water, 15% NaOH solution.
- Procedure:
 - Caution: LiAlH_4 reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
 - In a three-necked flask equipped with a dropping funnel and reflux condenser, suspend LiAlH_4 in anhydrous THF.
 - Dissolve **Ethyl L-phenylalaninate hydrochloride** in anhydrous THF and add it dropwise to the LiAlH_4 suspension at 0 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
 - Cool the reaction to 0 °C and cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
 - Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.


- Combine the organic filtrates, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield L-phenylalaninol as an oil or low-melting solid.
- Expected Yield: 80-90%.[\[5\]](#)

Relevance in Drug Development: Signaling Pathway Context

The chiral building blocks derived from **Ethyl L-phenylalaninate hydrochloride** are integral to the synthesis of numerous APIs. Understanding the mechanism of action of these final drugs provides context for the importance of the initial chiral precursor.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibitors

Derivatives of phenylalanine are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril. ACE inhibitors are a cornerstone in treating hypertension and heart failure. They act by blocking the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)**Caption:** Role of ACE inhibitors in the RAAS pathway.

Melatonin Receptor Signaling

Chiral cyclopropane-containing molecules, whose synthesis can involve phenylalanine derivatives, are used in drugs like Tasimelteon. Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder. It acts on MT1 and MT2, which are G-protein coupled receptors (GPCRs), to regulate the circadian rhythm.[9][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. modgraph.co.uk [modgraph.co.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ethyl L-phenylalaninate hydrochloride | C11H16CINO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx [goodrx.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgrx.org]
- 9. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Ethyl L-phenylalaninate Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554976#ethyl-l-phenylalaninate-hydrochloride-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com